molecular formula C9H8O2S B15239663 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

Cat. No.: B15239663
M. Wt: 180.23 g/mol
InChI Key: MMHUJATTZDUIGL-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological targets, influencing their function.

Comparison with Similar Compounds

    4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: Similar structure but contains an oxygen atom in place of sulfur.

    4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Differing in the position of the carboxylic acid group.

Uniqueness: 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is unique due to its specific functional groups and the position of the aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2

InChI Key

MMHUJATTZDUIGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1C=O

Origin of Product

United States

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